

Technical Guide: Reactivity & Functionalization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

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Compound of Interest

Compound Name: *5-Bromo-6-methyl-3-pyridinecarboxaldehyde*

CAS No.: *1174028-20-6*

Cat. No.: *B1505237*

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Scaffold Analysis & Electronic Landscape

This compound represents a "privileged scaffold" in drug discovery, offering three orthogonal handles for diversification. Its reactivity is governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing aldehyde, and the inductively donating methyl group.

Feature	Position	Electronic Character	Reactivity Mode
Aldehyde	C3	Electrophilic (Hard)	Condensation, Reductive Amination, Oxidation
Bromine	C5	Leaving Group (Soft)	Pd-Catalyzed Cross-Coupling, Li-Halogen Exchange
Methyl	C6	Acidic (Benzylic-like)	Lateral Lithiation, Radical Oxidation
Nitrogen	N1	Basic / Nucleophilic	N-Oxidation, Salt Formation

Mechanistic Insight: The "Push-Pull" Effect

The C3-aldehyde acts as a meta-director, deactivating the ring, while the C6-methyl provides weak activation. The C5-bromine sits in a "sweet spot": it is electronically activated for oxidative addition by Palladium (0) due to the electron-deficient nature of the pyridine, yet it is sterically accessible compared to the C4 position.

Core Reactivity Modules

Module A: The C5-Bromine Handle (Cross-Coupling)

The C5 position is the primary vector for increasing molecular complexity. However, the presence of the C3-aldehyde presents a chemoselectivity challenge.

- Suzuki-Miyaura Coupling:
 - Challenge: Basic conditions (e.g., K_2CO_3/H_2O) can induce Cannizzaro disproportionation or aldol-type condensation of the aldehyde.
 - Solution: Use non-aqueous bases (CsF , K_3PO_4) in anhydrous solvents (Dioxane, Toluene) or protect the aldehyde in situ.

- Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
- Lithium-Halogen Exchange:
 - Critical Warning: Treatment with n-BuLi will result in immediate nucleophilic attack at the C3-aldehyde before halogen exchange occurs.
 - Protocol: You must protect the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to lithiation. Once protected, the C5-Li species is stable at -78°C and can trap electrophiles.

Module B: The C3-Aldehyde (Reductive Amination)

This is the most common entry point for linking the scaffold to amine-bearing pharmacophores.

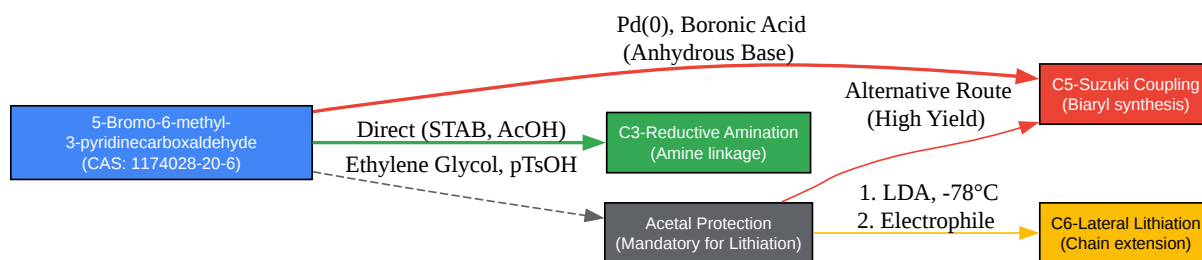
- Standard Protocol: STAB (Sodium Triacetoxyborohydride) is preferred over NaCNBH₃ due to lower toxicity and better selectivity.
- Optimization: The adjacent C4-H and C2-H provide no steric hindrance, making this aldehyde highly reactive. If the amine partner is unreactive, pre-form the imine using Ti(OiPr)₄ before adding the reducing agent.

Module C: The C6-Methyl (Lateral Functionalization)

The C6-methyl protons are acidified by the pyridine nitrogen (pKa ~28-29).

- Lateral Lithiation: Requires a strong base (LDA or LiTMP).
- Conflict: As with Module A, the aldehyde is incompatible with strong bases. Protection is mandatory.
- Oxidation: The methyl group can be selectively oxidized to the carboxylic acid using SeO₂ (Riley oxidation) or KMnO₄, providing a route to 2,5-dicarboxyl-substituted pyridines.

Visualization of Reactivity[3]



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Figure 1: Orthogonal reactivity map highlighting direct vs. protected pathways.

Validated Experimental Protocols

Protocol 1: Regioselective Reductive Amination

Target: Synthesis of secondary amine derivatives without affecting the C5-Br.

- Imine Formation:
 - Charge a reaction vessel with **5-Bromo-6-methyl-3-pyridinecarboxaldehyde** (1.0 equiv) and DCE (Dichloroethane) [0.2 M].
 - Add the primary amine (1.1 equiv).
 - Optional: Add $\text{Ti}(\text{OiPr})_4$ (1.5 equiv) if the amine is sterically hindered. Stir at RT for 2-4 hours.
- Reduction:
 - Cool to 0°C. Add $\text{NaBH}(\text{OAc})_3$ (1.5 equiv) portion-wise.
 - Add AcOH (1.0 equiv) to catalyze the reduction.
 - Warm to RT and stir overnight.
- Workup:

- Quench with sat. NaHCO_3 . Extract with DCM.
- Note: The C5-Br remains intact, ready for subsequent cross-coupling.

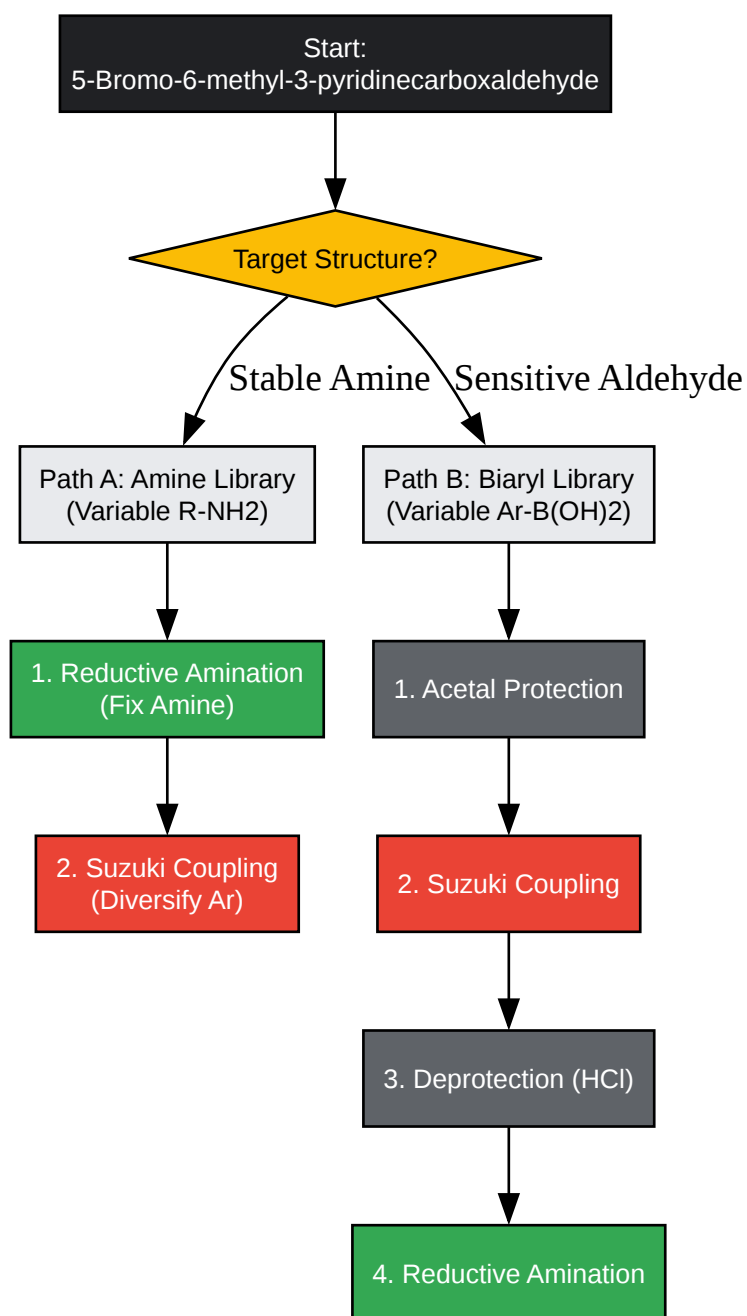
Protocol 2: C5-Suzuki Coupling (Aldehyde-Tolerant Conditions)

Target: Introduction of an aryl group at C5 while preserving the C3-aldehyde.

- Setup:
 - Dissolve **5-Bromo-6-methyl-3-pyridinecarboxaldehyde** (1.0 equiv) and Aryl-Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (9:1).
 - Add K_3PO_4 (2.0 equiv) (Use phosphate over carbonate to minimize aldol side-reactions).
- Catalysis:
 - Degas with Nitrogen for 10 mins.
 - Add $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$ (0.05 equiv).
- Reaction:
 - Heat to 80°C for 4-6 hours. Monitor by LCMS.
 - Checkpoint: If aldehyde reduction is observed (to alcohol), switch solvent to pure Toluene and use anhydrous K_3PO_4 .

Strategic Workflow for Library Generation

When building a library of compounds, the order of operations is critical to maximize yield and minimize protecting group steps.



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Figure 2: Decision tree for library synthesis. Path A is preferred for atom economy.

Safety & Stability

- Storage: Store under inert atmosphere at 2-8°C. Aldehydes oxidize to carboxylic acids upon prolonged air exposure.

- Hazards: The compound is an irritant. Brominated pyridines can be skin sensitizers.
- Impurity Profile: Common impurities include the carboxylic acid (oxidation) and the des-bromo analog (if synthesized via reductive debromination routes).

References

- Compound Data & Identifiers
 - PubChem Compound Summary for CID 11769234 (Isomer Analog) & CAS 1174028-20-6.
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Sources

- 1. 1174028-20-6|5-Bromo-6-methyl-3-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
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